molecular formula C21H22N4O3 B7850873 5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7850873
M. Wt: 378.4 g/mol
InChI Key: UDWKBFFCRPYYBD-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include high temperatures, specific catalysts, and controlled environments to ensure the desired products are formed .

Scientific Research Applications

5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate these targets makes it a valuable tool in scientific research .

Comparison with Similar Compounds

5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other ceramic membrane materials used in electrochemical applications . The unique aspects of this compound include its specific reactivity and the conditions required for its synthesis and reactions.

Conclusion

This compound is a versatile compound with significant applications in scientific research Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-24-17-6-4-3-5-16(17)23-21(24)19-18(26)13-25(20(19)22)11-12-28-15-9-7-14(27-2)8-10-15/h3-10H,11-13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKBFFCRPYYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)CCOC4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)CCOC4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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